REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)(=O)[CH3:2].P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>C1C=CC=CC=1>[CH3:2][C:1]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH2:6][CH2:5][N:4]=1 |f:2.3|
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Name
|
|
Quantity
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5.7 g
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Type
|
reactant
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Smiles
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C(C)(=O)NCCC=1SC=CC1
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Name
|
|
Quantity
|
157 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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13.8 g
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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63 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
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ice
|
Quantity
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315 g
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Type
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reactant
|
Smiles
|
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
and while being refluxed
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Type
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ADDITION
|
Details
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was added dropwise to the solution
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Type
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TEMPERATURE
|
Details
|
After being refluxed for 2 hr
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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, the mixture was cooled with ice
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Type
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TEMPERATURE
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Details
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Under ice-cooling
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Type
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EXTRACTION
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Details
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the solution was extracted with ether
|
Type
|
WASH
|
Details
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After being washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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the ether layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
The solvent was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NCCC2=C1C=CS2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |